molecular formula C22H20FN3O5 B2985705 N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-78-6

N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2985705
CAS RN: 1105211-78-6
M. Wt: 425.416
InChI Key: ZHOANJHOEJWIBK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups . For example, the carbohydrazide group could potentially undergo condensation reactions, and the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions.

Scientific Research Applications

Alzheimer's Disease Research

A study by Gupta et al. (2020) in "ACS chemical neuroscience" explores the synthesis and evaluation of N-benzylated derivatives for anti-Alzheimer's activity. These derivatives, including compounds similar to N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, were designed based on the structure of donepezil, a major drug for Alzheimer's disease. The compounds displayed promising results in both in-vivo and in-vitro evaluations against Alzheimer's disease (Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) conducted a study published in the "Journal of Molecular Structure," focusing on the synthesis, structural, molecular docking, and spectroscopic studies of derivatives including N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. This research, while not directly involving this compound, provides insights into similar compounds' potential as anti-diabetic agents (Karrouchi, K., Brandán, S., Sert, Y., Karbane, M. E., Radi, S., Ferbinteanu, M., Garcia, Y., & Ansar, M., 2021).

Glycopeptide Synthesis

Sjölin and Kihlberg (2001) in "The Journal of organic chemistry" explored the use of fluorobenzoyl groups, such as in the compound , in glycopeptide synthesis. They found that these groups offer advantages in the formation of glycosidic bonds, with high stereoselectivity and low levels of ortho ester formation, while also being easy to remove, suggesting potential applications in glycopeptide and carbohydrate synthesis (Sjölin, P. & Kihlberg, J., 2001).

Oxadiazole Derivatives in Agricultural Antifungal Agents

Wu et al. (2019) in "Journal of agricultural and food chemistry" synthesized 1,3,4-oxadiazole-2-carbohydrazides, highlighting the potential of these compounds as agricultural antifungal agents. While the specific compound was not directly studied, this research indicates the broader potential of carbohydrazide derivatives in agricultural applications (Wu, Yuan-Yuan, Shao, Wubin, Zhu, Jian-Jun, Long, Zhou-Qing, Liu, Li-wei, Wang, Peiyi, Li, Zhong, & Yang, Song, 2019).

Density Functional Theory Modeling

Obot et al. (2016) utilized Density Functional Theory (DFT) and Monte Carlo simulation to assess the performance of carbohydrazide Schiff bases as corrosion inhibitors for steel, demonstrating the utility of these compounds in industrial applications. This includes derivatives similar to the compound , suggesting its potential use in material science and corrosion prevention (Obot, I., Kaya, S., Kaya, C., & Tüzün, B., 2016).

properties

IUPAC Name

N'-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-30-18-10-7-15(12-19(18)31-2)20(27)24-25-21(28)17-4-3-11-26(22(17)29)13-14-5-8-16(23)9-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOANJHOEJWIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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